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Compound of Interest

Compound Name: 4-Ethoxycyclohexanone

Cat. No.: B1296535 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Ethoxycyclohexanone, a six-membered cyclic ketone bearing an ethoxy group

at the 4-position, represents a valuable, albeit under-explored, building block in the landscape

of medicinal chemistry. While direct applications in launched pharmaceuticals are not

extensively documented, the broader class of 4-substituted cyclohexanones has proven to be a

versatile scaffold for the synthesis of a wide array of biologically active molecules. This

technical guide provides a comprehensive overview of the synthesis, chemical properties, and

potential medicinal chemistry applications of 4-ethoxycyclohexanone, drawing insights from

closely related analogs to illustrate its potential as a key intermediate in drug discovery and

development. The cyclohexanone core offers a rigid framework that can be strategically

functionalized to interact with various biological targets, including protein kinases and

phosphodiesterases.

Physicochemical Properties of 4-
Alkoxycyclohexanones
The physicochemical properties of 4-alkoxycyclohexanones are crucial for their handling,

reactivity, and pharmacokinetic profiles of their derivatives. Below is a summary of key

properties for 4-ethoxycyclohexanone and its close analog, 4-methoxycyclohexanone.
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Property 4-Ethoxycyclohexanone 4-Methoxycyclohexanone

CAS Number 23510-92-1 13131-09-8

Molecular Formula C₈H₁₄O₂ C₇H₁₂O₂

Molecular Weight 142.20 g/mol 128.17 g/mol

Appearance
Not specified in readily

available literature
White solid

Boiling Point
Not specified in readily

available literature

Not specified in readily

available literature

Solubility
Good solubility in various

organic solvents is expected.

Soluble in organic solvents like

toluene.

Synthesis of 4-Alkoxycyclohexanones
Several synthetic routes have been developed for the preparation of 4-alkoxycyclohexanones,

primarily focusing on the more commonly cited 4-methoxycyclohexanone. These methods can

be adapted for the synthesis of 4-ethoxycyclohexanone.

A prevalent method involves the catalytic hydrogenation of the corresponding 4-alkoxyphenol,

followed by oxidation of the resulting 4-alkoxycyclohexanol. This two-step process offers high

yields and utilizes readily available starting materials.
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Experimental Protocol: Synthesis of 4-
Methoxycyclohexanone from 4-Methoxyphenol
This protocol, adapted from a patented method, illustrates the synthesis of 4-

methoxycyclohexanone and can be conceptually applied to the synthesis of 4-
ethoxycyclohexanone by starting with 4-ethoxyphenol.

Step 1: Catalytic Hydrogenation of 4-Methoxyphenol

Materials: 4-methoxyphenol, Raney-Ni catalyst, isopropanol, high-pressure kettle, hydrogen

gas, nitrogen gas.

Procedure:
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Add 12.4g of 4-methoxyphenol, 1.1g of Raney-Ni catalyst, and 150mL of isopropanol into

a 500mL high-pressure kettle.

Seal the kettle and purge with nitrogen three times to remove air.

Introduce hydrogen gas to the required pressure and check for leaks.

Purge with hydrogen three times.

Stir the mixture and heat to 150°C, maintaining a hydrogen pressure of 5 MPa for 6 hours.

After the reaction is complete, cool the kettle and vent the hydrogen.

Filter the reaction mixture to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain 4-methoxycyclohexanol as a

white solid (yield: 94.5%).[1]

Step 2: Oxidation of 4-Methoxycyclohexanol

Materials: 4-methoxycyclohexanol, toluene, catalyst (e.g., a specified proprietary catalyst),

acetic acid (30 wt% solution), sodium nitrite, anhydrous sodium sulfate.

Procedure:

Dissolve 13.0g of 4-methoxycyclohexanol in 150mL of toluene in a 500mL autoclave.

Add 0.2g of catalyst, 0.2mL of 30 wt% acetic acid, and 0.03g of sodium nitrite to the

mixture.

Stir the mixture in air at 50°C for 1 hour.

After the reaction is complete, wash the mixture with water and separate the organic

phase.

Dry the organic phase with anhydrous sodium sulfate.
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Distill off the organic solvent to obtain 4-methoxycyclohexanone as a white solid (yield:

94.4%).[1]

¹H NMR (DMSO): δ=3.58 (m, 1H), 3.30 (s, 3H), 2.34 (m, 2H), 2.20 (m, 2H), 1.91 (m, 4H).

[1]

Applications of 4-Substituted Cyclohexanones in
Medicinal Chemistry
The 4-substituted cyclohexanone scaffold is a "privileged structure" in medicinal chemistry,

appearing in a variety of compounds targeting different biological pathways.[2] The substituent

at the 4-position can be modulated to fine-tune potency, selectivity, and pharmacokinetic

properties. While specific examples for 4-ethoxycyclohexanone are limited, the following

sections illustrate the potential applications based on derivatives of other 4-substituted

cyclohexanones.

Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is

implicated in diseases like cancer.[3][4][5] The cyclohexanone ring can serve as a rigid core to

present functional groups in a well-defined spatial orientation for interaction with the ATP-

binding site of kinases.
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Derivatives of 4-arylcyclohexanones have shown significant cytotoxic activity against various

cancer cell lines. The table below summarizes the IC₅₀ values for some representative

compounds.

Compound Cancer Cell Line IC₅₀ (µM) Reference

6-ethoxycarbonyl-3,5-

diphenyl-2-

cyclohexenone

Not Specified Not Specified [2]

Various 4-

arylcyclohexanone

derivatives

Multiple Varies [2]

Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate

(cAMP), a key second messenger in inflammatory cells.[6] Inhibition of PDE4 leads to an

increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This

makes PDE4 an attractive target for the treatment of inflammatory diseases such as chronic

obstructive pulmonary disease (COPD) and asthma.[6]

While a direct link between 4-ethoxycyclohexanone and the synthesis of prominent PDE4

inhibitors like GSK256066 is not established in the public literature, the cyclohexyl core is a

common feature in many PDE4 inhibitors. For instance, the potent and selective PDE4 inhibitor

GSK256066, designed for inhaled administration, has demonstrated exceptional potency.[6]

Compound Target Apparent IC₅₀ Reference

GSK256066 PDE4B 3.2 pM [6]

Roflumilast PDE4 390 pM [6]

Tofimilast PDE4 1.6 nM [6]

Cilomilast PDE4 74 nM [6]
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The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic

systems, where a cyclohexanone derivative could serve as a key starting material for

introducing a specific stereochemistry and substitution pattern.

Antimicrobial Agents
Derivatives of 4-substituted cyclohexanones have also been investigated for their antimicrobial

properties. For example, certain 4-arylcyclohexanone derivatives have shown promising activity

against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a

key parameter to quantify this activity.

Compound Class Organism MIC (µg/mL) Reference

4-Arylcyclohexanone

Derivatives

Various Bacteria &

Fungi
Varies [2]

Experimental Protocols for Key Reactions
The versatility of the cyclohexanone scaffold stems from the reactivity of the ketone group,

which can participate in a wide range of chemical transformations.
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General Protocol for Reductive Amination
Materials: 4-Ethoxycyclohexanone, primary or secondary amine, reducing agent (e.g.,

sodium triacetoxyborohydride, sodium cyanoborohydride), solvent (e.g., dichloromethane,

methanol), acid catalyst (optional, e.g., acetic acid).

Procedure:

Dissolve 4-ethoxycyclohexanone (1.0 eq) and the amine (1.0-1.2 eq) in the chosen

solvent.

If necessary, add a catalytic amount of acetic acid.

Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

Add the reducing agent portion-wise, maintaining the temperature.

Stir the reaction until completion (monitored by TLC or LC-MS).

Quench the reaction with water or a basic solution (e.g., saturated sodium bicarbonate).

Extract the product with an organic solvent, dry the organic layer, and concentrate.

Purify the crude product by column chromatography or crystallization.

General Protocol for Aldol Condensation
Materials: 4-Ethoxycyclohexanone, aldehyde or ketone, base (e.g., sodium hydroxide,

lithium diisopropylamide), solvent (e.g., ethanol, tetrahydrofuran).

Procedure:

Dissolve 4-ethoxycyclohexanone (1.0 eq) in the solvent and cool to the appropriate

temperature (e.g., 0°C or -78°C).

Add the base to generate the enolate.

Slowly add the aldehyde or ketone (1.0 eq).
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Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with a proton source (e.g., saturated ammonium chloride).

Extract the product, dry the organic layer, and concentrate.

Purify the aldol adduct. Dehydration to the α,β-unsaturated ketone can often be achieved

by heating with an acid or base catalyst.

Conclusion
4-Ethoxycyclohexanone holds significant potential as a building block in medicinal chemistry.

Although direct applications in marketed drugs are not yet prominent, the vast body of research

on related 4-substituted cyclohexanones underscores the value of this scaffold. Its

straightforward synthesis and the versatile reactivity of the ketone functionality provide a

platform for the creation of diverse and complex molecules with potential therapeutic

applications, particularly in the areas of oncology, inflammation, and infectious diseases.

Further exploration of 4-ethoxycyclohexanone and its derivatives is warranted to fully realize

its potential in the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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